3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
The compound “3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a fluorophenyl group, a sulfonyl group, a propanamide group, a pyridinyl group, and an oxadiazolyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl and pyridinyl groups are likely to contribute to the compound’s aromaticity, while the oxadiazole ring introduces additional heteroatoms .Chemical Reactions Analysis
This compound, like other organic molecules, can undergo a variety of chemical reactions. The types of reactions it can participate in will depend on the reactivity of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anticancer Activity
Research into derivatives of 1,3,4-oxadiazoles, such as 3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide, has highlighted their potential anticancer properties. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share a core structural motif with the compound , have been synthesized and shown to exhibit anti-cancer activities. These compounds were evaluated in vitro on MCF-7 breast cancer cell lines, displaying moderate cytotoxicity, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Antibacterial and Antifungal Properties
Compounds related to 3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide have shown promising antibacterial and antifungal activities. Novel benzene sulfonamide pyrazole oxadiazole derivatives, for instance, were synthesized and evaluated for their antimicrobial as well as antitubercular activity. These studies, including molecular docking against Mycobacterium tuberculosis, suggest potential applications in combating bacterial and fungal infections (Shingare et al., 2022).
PI3 Kinase Inhibition for Cancer Therapy
The compound 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, closely related to the target compound, was identified as a novel p110alpha inhibitor. It inhibited serum-induced cell proliferation of cancer cells in vitro and suppressed tumor growth in a mouse xenograft model, suggesting potential as a cancer therapeutic agent due to its selective inhibition of the PI3K alpha isoform (Hayakawa et al., 2007).
Advanced Material Development
Compounds containing pyridine and sulfone moieties, similar to the structure of the discussed compound, have been synthesized for the development of advanced materials. These materials, such as fluorinated polyamides, show high thermal stability and could be used in various applications ranging from electronics to coatings, highlighting the versatility of the chemical framework of such compounds (Liu et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOUSSYWKXNVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide |
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